molecular formula C27H39NO2 B1664816 N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide CAS No. 251908-92-6

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

Cat. No. B1664816
M. Wt: 409.6 g/mol
InChI Key: XCWBOAHOJHPWLA-DOFZRALJSA-N
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Description

“N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide” is a compound that belongs to the class of fatty amides . It is also known as N-acyl ethanolamines (endocannabinoids) . The compound has a molecular formula of C25H43NO2 .


Molecular Structure Analysis

The compound has a molecular weight of 391.544 Da . It contains 28 heavy atoms, no rings, and no aromatic rings . The InChIKey of the compound is PWFASAMMYCXTMG-SNPVRQPZSA-N .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 607.6±55.0 °C at 760 mmHg, and a flash point of 321.3±31.5 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 17 freely rotating bonds .

Scientific Research Applications

Metabolite Analysis and Derivative Synthesis

N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide, also known as AM404, is a metabolite of paracetamol. It inhibits endocannabinoid cellular uptake and binds weakly to cannabinoid receptors. Research on AM404 has led to the synthesis of derivatives with affinities toward cannabinoid receptors. These derivatives have potential applications in pain management and pharmacology (Sinning et al., 2008).

Isotopic Labeling for Structural Studies

Anandamide, which has a similar structure, has been isotopically labeled to study its conformation in native receptor binding environments via solid-state NMR. This research aids in understanding the pharmaceutical and biochemical properties of cannabinoid ligands (Xie et al., 2002).

Vasodilator Actions in Medical Research

Studies on anandamide have explored its role as a vasodilator, particularly in blood flow regulation in specific physiological contexts, such as in the rat knee joint. This research can contribute to understanding the therapeutic potential of similar compounds in vascular health (Lam et al., 2007).

Lipoxygenase Reactions in Biochemistry

Research into related eicosanoids has investigated their role in lipoxygenase reactions, contributing to a deeper understanding of lipid metabolism and its implications in various biological processes, such as inflammation and cell signaling (Ivanov et al., 2002).

Fungal Growth and Differentiation

The influence of similar fatty acids on the formation of reproductive structures in fungi like Neurospora crassa has been studied. This research is valuable in understanding fungal biology and could have implications in agriculture and industry (Filippovich et al., 2018).

Safety And Hazards

The safety and hazards of this compound are not directly mentioned in the search results. It is recommended to refer to specialized databases or safety data sheets for this information .

Future Directions

The compound and its related compounds have potential applications in various fields, including pain relief . Research on the mechanism of the clinically relevant effects of this compound could lead to new therapeutic pain strategies .

properties

IUPAC Name

4-hydroxy-N-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWBOAHOJHPWLA-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

CAS RN

251908-92-6
Record name AM-1172
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251908926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AM-1172
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5DZB59PZA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
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N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
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N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
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N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
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N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

Citations

For This Compound
1
Citations
P Tutka, A Wlaź, M Florek-Łuszczki… - Pharmacological …, 2018 - Elsevier
Background Recent evidence reveals therapeutic potential for cannabinoids to reduce seizure frequency, severity and duration. Animal models are useful tools to determine the …
Number of citations: 6 www.sciencedirect.com

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